
7,10-Dihydroxyoctadec-8-enoic acid
Vue d'ensemble
Description
7,10-Dihydroxyoctadec-8-enoic acid is a chemical compound . It has been studied for its fungicidal activity against Malassezia furfur .
Synthesis Analysis
The compound can be produced through the microbial conversion of some natural unsaturated fatty acids. Pseudomonas aeruginosa has been intensively studied to produce this compound from oleic acid and natural vegetable oils containing oleic acid .Molecular Structure Analysis
The molecular formula of this compound is C18H34O4 . The molecule contains a total of 55 bonds, including 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis
The exact physical and chemical properties of this compound, such as its density, boiling point, and melting point, are currently not available . Its molecular weight is 314.46000 .Applications De Recherche Scientifique
Synthesis and Characterization
- The asymmetric synthesis of (8S,9S,10R,6Z)-trihydroxyoctadec-6-enoic acid, which is closely related to 7,10-Dihydroxyoctadec-8-enoic acid, has been achieved. This work contributes to understanding the absolute configuration of natural products involving similar structures (Srinivas et al., 2017).
Biological Properties
- 7,10-Dihydroxy-8(E)-octadecenoic acid (DOD) was identified as a novel compound derived from oleic acid by bacterial strain PR3. This discovery highlights the microbial potential in producing hydroxy fatty acids with unique properties (Hou et al., 1991).
- Antibacterial activities of DOD against plant pathogenic bacteria were observed, indicating its potential as a bioactive agent in plant protection (Sohn et al., 2013).
Chemical Derivatives and Applications
- A derivative of 7,10-Dihydroxy-8(E)-octadecenoic acid, 7,10-dihydroxyoctadecanoic acid, was synthesized and characterized, demonstrating the chemical versatility of this compound and its potential applications in various fields (Knothe et al., 1992).
Intermediates in Bioconversion Processes
- Research has identified 10-hydroxy-8(Z)-octadecenoic acid as an intermediate in the bioconversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid. This finding contributes to understanding the biochemical pathways involved in the formation of hydroxy fatty acids (Hou & Bagby, 1992).
Mécanisme D'action
Propriétés
IUPAC Name |
7,10-dihydroxyoctadec-8-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRLELFMTNDNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707754 | |
| Record name | 7,10-Dihydroxyoctadec-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131021-99-3 | |
| Record name | 7,10-Dihydroxyoctadec-8-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



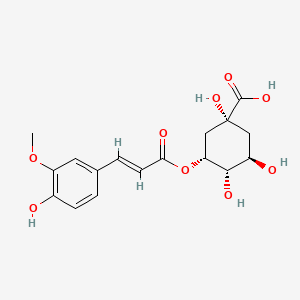
![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)
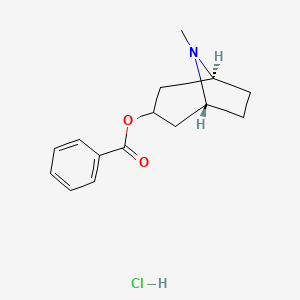

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)
![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)
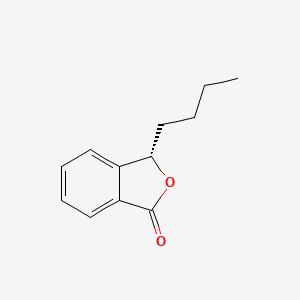
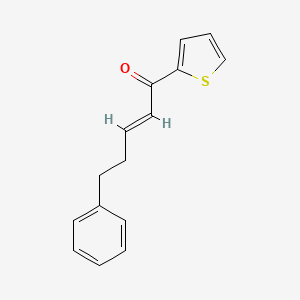
![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)
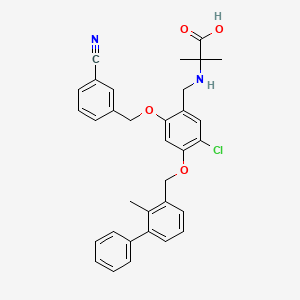
![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)